N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide is a synthetic organic compound that features a pyrazole and pyridine moiety linked to a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling and subsequent attachment of the pivalamide group. One common method involves:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: This can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyrazole is reacted with a halogenated pyridine in the presence of a palladium catalyst.
Attachment of the Pivalamide Group: The final step involves the reaction of the coupled product with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Reduced forms of the pyrazole and pyridine rings.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.
Industrial Applications: It can be used in the synthesis of more complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a pyrazole and pyridine moiety but with different substituents and a different overall structure.
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde: Another compound with a pyrazole and pyridine moiety, but with additional functional groups.
Uniqueness
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-10-11-5-6-12(16-9-11)13-7-8-18-19(13)4/h5-9H,10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFAXUPDOYFJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.